6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine
Description
6-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2
Properties
IUPAC Name |
6-(2,5-dimethylpyrazol-3-yl)-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5/c1-6-4-9(15(3)14-6)8-5-10(11)13-7(2)12-8/h4-5H,1-3H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBDDWWOKJPTEEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=CC(=NC(=N2)C)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole ring is usually synthesized through the reaction of hydrazines with β-diketones or β-ketoesters under acidic conditions.
Substitution at the Pyrazole Ring: The pyrazole core is then functionalized by introducing the appropriate substituents, such as methyl groups, at positions 1 and 3.
Formation of the Pyrimidine Ring: The pyrimidine ring is constructed by reacting the substituted pyrazole with amidines or ureas under thermal or catalytic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and cost-effectiveness. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions, often under basic or acidic conditions.
Major Products Formed:
Oxidation Products: Pyrazolone derivatives.
Reduction Products: Reduced pyrimidines or amines.
Substitution Products: Various substituted pyrimidines.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial and antifungal properties. Medicine: Research has explored its use in drug development, particularly in the treatment of diseases like malaria and leishmaniasis. Industry: The compound's properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The exact mechanism may vary depending on the application, but it often involves binding to enzymes or receptors that play a role in disease processes.
Comparison with Similar Compounds
1,3-Dimethyl-1H-pyrazol-5-ylboronic acid
1,3-Dimethyl-4-(piperidin-4-yl)-1H-pyrazol-5-ol
Uniqueness: 6-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpyrimidin-4-amine stands out due to its specific structural features and potential applications. While similar compounds may share the pyrazole core, the presence of the pyrimidine ring and the specific substitution pattern contribute to its unique properties and reactivity.
This compound's versatility and potential make it a valuable subject of study in various scientific disciplines. Its applications in medicine, agriculture, and material science continue to drive research and development efforts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
